molecular formula C12H8BrClN2O4S B11321753 4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

4-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11321753
M. Wt: 391.63 g/mol
InChI Key: STXPNWCNHZJGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a chloropyrimidine moiety, and a methanesulfonyl group attached to a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxylate ester.

    4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE: Lacks the carboxylate ester group.

Uniqueness

4-BROMOPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8BrClN2O4S

Molecular Weight

391.63 g/mol

IUPAC Name

(4-bromophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H8BrClN2O4S/c1-21(18,19)12-15-6-9(14)10(16-12)11(17)20-8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

STXPNWCNHZJGBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.